![molecular formula C14H20N2O B14469041 Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]- CAS No. 67787-17-1](/img/structure/B14469041.png)
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]- is an organic compound with a complex structure that includes a nitrile group, a cyclohexyl group, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]- typically involves multiple steps. One common method is the nucleophilic substitution reaction where a halogenoalkane reacts with potassium cyanide (KCN) in an ethanolic solution under reflux conditions to form the nitrile group . The cyclohexyl and furan groups are introduced through subsequent reactions involving appropriate starting materials and reagents.
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of acrylonitrile or the ammoxidation of propanol. These methods are scalable and can produce the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles to amines.
Substitution: Potassium cyanide (KCN) in ethanol is used for the nucleophilic substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Primary amines.
Substitution: Various substituted nitriles.
Applications De Recherche Scientifique
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]- involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, potentially modulating their activity. The furan ring and cyclohexyl group contribute to the compound’s overall binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetonitrile: A simpler nitrile compound with a similar nitrile group but lacking the cyclohexyl and furan rings.
Aminopropionitrile: Contains an amino group and a nitrile group but lacks the complex structure of the target compound.
Uniqueness
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]- is unique due to its combination of a nitrile group, a cyclohexyl group, and a furan ring.
Propriétés
Numéro CAS |
67787-17-1 |
|---|---|
Formule moléculaire |
C14H20N2O |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
3-[[2-(furan-2-ylmethyl)cyclohexyl]amino]propanenitrile |
InChI |
InChI=1S/C14H20N2O/c15-8-4-9-16-14-7-2-1-5-12(14)11-13-6-3-10-17-13/h3,6,10,12,14,16H,1-2,4-5,7,9,11H2 |
Clé InChI |
JRIFAJHYMMPVSC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)CC2=CC=CO2)NCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



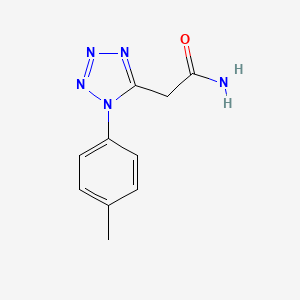
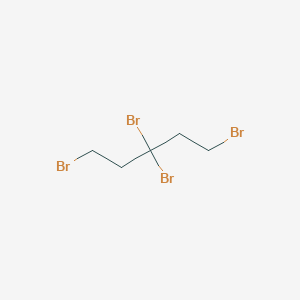
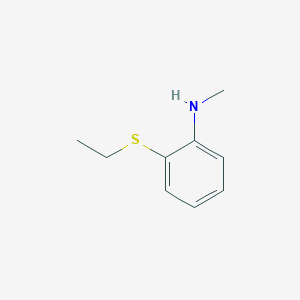

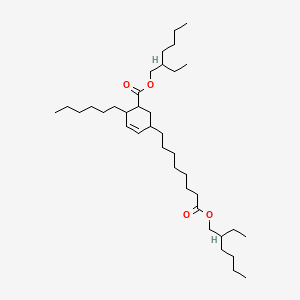
![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
![3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B14469038.png)
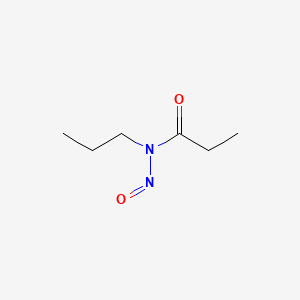
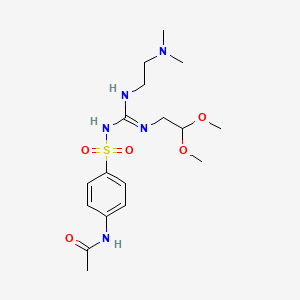

![(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14469051.png)
![6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14469060.png)
